Azidomethyl-2,2-dimethylpropanoat

Übersicht

Beschreibung

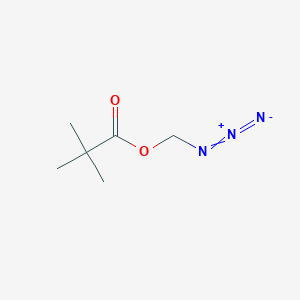

Azidomethyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C₆H₁₁N₃O₂. It is known for its azide functional group, which imparts significant reactivity to the molecule. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and material sciences .

Wissenschaftliche Forschungsanwendungen

Azidomethyl 2,2-dimethylpropanoate is utilized in various scientific research applications:

Chemistry: It is used as a precursor in the synthesis of triazoles and other nitrogen-containing heterocycles.

Material Sciences: The compound’s azide group is employed in cross-linking polymers and modifying polymer properties.

Biology and Medicine: It serves as a building block in the synthesis of bioactive molecules and pharmaceuticals.

Safety and Hazards

Zukünftige Richtungen

Organic azides, including Azidomethyl 2,2-dimethylpropanoate, have potential applications in the material and life sciences. Their exceptional reactivity makes them useful in the design of high-performance energetic materials for a new generation of rocket technologies . They also show promise in the synthesis of copolymers and in the field of antitumor activities .

Wirkmechanismus

Mode of Action

The mode of action of azidomethyl 2,2-dimethylpropanoate involves interactions with its targets that lead to changes in cellular processes. For instance, it may act as an agonist or antagonist at certain receptors, or it may inhibit or enhance the activity of certain enzymes . The exact nature of these interactions and the resulting changes are complex and depend on a variety of factors, including the specific target, the concentration of azidomethyl 2,2-dimethylpropanoate, and the cellular context .

Biochemical Pathways

Azidomethyl 2,2-dimethylpropanoate can affect various biochemical pathways. Depending on its specific targets, it may influence pathways involved in cell signaling, metabolism, or other cellular processes . The downstream effects of these changes can be diverse and may include alterations in cell growth, differentiation, or survival .

Pharmacokinetics

The pharmacokinetics of azidomethyl 2,2-dimethylpropanoate involve its absorption, distribution, metabolism, and excretion (ADME) properties . These properties can impact the bioavailability of azidomethyl 2,2-dimethylpropanoate, influencing how much of the compound reaches its targets and how long it remains active in the body . Factors such as the route of administration, the formulation of the compound, and individual patient characteristics can all influence the pharmacokinetics of azidomethyl 2,2-dimethylpropanoate .

Result of Action

The molecular and cellular effects of azidomethyl 2,2-dimethylpropanoate’s action can be diverse, depending on its specific targets and the cellular context . These effects may include changes in gene expression, alterations in cellular signaling pathways, or effects on cell growth and survival .

Action Environment

The action, efficacy, and stability of azidomethyl 2,2-dimethylpropanoate can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other molecules that can interact with azidomethyl 2,2-dimethylpropanoate . Understanding these factors can be important for optimizing the use of azidomethyl 2,2-dimethylpropanoate and for predicting its effects in different contexts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Azidomethyl 2,2-dimethylpropanoate can be synthesized through the reaction of chloromethyl 2,2-dimethylpropanoate with sodium azide. This reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up to meet industrial demands. The process involves careful handling of azide compounds due to their potential explosiveness and toxicity.

Analyse Chemischer Reaktionen

Types of Reactions: Azidomethyl 2,2-dimethylpropanoate undergoes several types of chemical reactions, including:

Huisgen 1,3-dipolar cycloaddition: This reaction with alkynes yields 1,2,3-triazoles, a process catalyzed by copper (I).

Staudinger reduction: This reaction reduces the azide group to an amine using triphenylphosphine.

Aza-Wittig reaction: This reaction forms imines from azides and phosphines.

Curtius rearrangement: This reaction converts azides to isocyanates, which can further react to form ureas or carbamates.

Common Reagents and Conditions:

Copper (I) catalysts: for Huisgen cycloaddition.

Triphenylphosphine: for Staudinger reduction.

Phosphines: for the Aza-Wittig reaction.

Heat: for Curtius rearrangement.

Major Products:

1,2,3-Triazoles: from Huisgen cycloaddition.

Amines: from Staudinger reduction.

Imines: from Aza-Wittig reaction.

Isocyanates: from Curtius rearrangement.

Vergleich Mit ähnlichen Verbindungen

- Phenyl azide

- Benzyl azide

- Ethyl azidoacetate

Comparison: Azidomethyl 2,2-dimethylpropanoate is unique due to its bulky tert-butyl ester group, which can influence its reactivity and steric properties. Compared to simpler azides like phenyl azide or benzyl azide, azidomethyl 2,2-dimethylpropanoate may exhibit different reactivity patterns and selectivity in chemical reactions .

Eigenschaften

IUPAC Name |

azidomethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-6(2,3)5(10)11-4-8-9-7/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJGIRNNNFPMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872700-68-0 | |

| Record name | 872700-68-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(4-chlorobenzoyl)amino]carbamate](/img/structure/B2465619.png)

![1-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2465624.png)

![4-[(5-chloro-2-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2465632.png)

![(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride](/img/structure/B2465634.png)

![1-(4-fluorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine](/img/structure/B2465640.png)